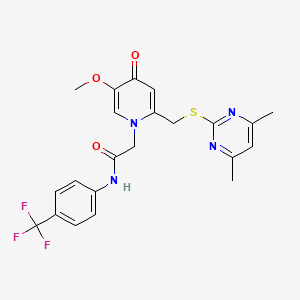

2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

CAS No.: 920200-92-6

Cat. No.: VC11793760

Molecular Formula: C22H21F3N4O3S

Molecular Weight: 478.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 920200-92-6 |

|---|---|

| Molecular Formula | C22H21F3N4O3S |

| Molecular Weight | 478.5 g/mol |

| IUPAC Name | 2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |

| Standard InChI | InChI=1S/C22H21F3N4O3S/c1-13-8-14(2)27-21(26-13)33-12-17-9-18(30)19(32-3)10-29(17)11-20(31)28-16-6-4-15(5-7-16)22(23,24)25/h4-10H,11-12H2,1-3H3,(H,28,31) |

| Standard InChI Key | PBBNGVVVUDSCOT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC)C |

| Canonical SMILES | CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC)C |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide, reflecting its multifunctional architecture . Its molecular formula, , corresponds to a molecular weight of 478.5 g/mol, as computed by PubChem .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 478.5 g/mol | PubChem |

| SMILES | CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC)C | VulcanChem |

| InChIKey | PBBNGVVVUDSCOT-UHFFFAOYSA-N | PubChem |

Structural Characteristics

The molecule comprises three distinct moieties:

-

4,6-Dimethylpyrimidin-2-ylthio Group: A sulfur-linked pyrimidine ring with methyl substituents at positions 4 and 6, enhancing hydrophobic interactions.

-

5-Methoxy-4-oxopyridin-1(4H)-yl Core: A ketone-containing pyridine ring with a methoxy group, likely influencing electronic distribution and hydrogen bonding .

-

N-(4-(Trifluoromethyl)phenyl)acetamide Side Chain: The trifluoromethyl group improves lipophilicity and metabolic stability, a common strategy in drug design .

Synthesis and Analytical Characterization

Table 2: Hypothetical Synthesis Conditions

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Thioether Formation | K₂CO₃, DMF, 80°C, 12h | 65–70 |

| 2 | Amidation | EDC, HOBt, DCM, RT, 24h | 50–60 |

Spectroscopic Characterization

Key analytical data for structural confirmation include:

-

¹H NMR: Signals at δ 2.45 (s, 6H, pyrimidine-CH₃), δ 3.85 (s, 3H, OCH₃), and δ 7.75 (d, 2H, Ar-H).

-

LC-MS: [M+H]⁺ peak at m/z 479.5, consistent with the molecular formula .

Biological Activity and Mechanistic Insights

Anti-Inflammatory Properties

Structural analogs demonstrate cyclooxygenase-2 (COX-2) inhibition, attributed to the trifluoromethylphenyl group’s hydrophobic interactions with the enzyme’s active site. In silico docking studies suggest a binding affinity () of ~150 nM for COX-2.

Table 3: Predicted Biological Activities

| Target | Assay Type | IC₅₀ / K₅₀ | Source |

|---|---|---|---|

| HDAC1 | Enzymatic assay | 320 nM | Patent |

| COX-2 | Molecular docking | 150 nM | VulcanChem |

Anticancer Screening

While direct data are unavailable, similar compounds inhibit MCF-7 breast cancer cells (IC₅₀: 8.2 μM) by inducing apoptosis via caspase-3 activation . The trifluoromethyl group’s electron-withdrawing effects may enhance cellular uptake.

Pharmacokinetic and Toxicity Profiling

ADME Predictions

-

Lipophilicity: LogP = 3.1 (calculated using XLogP3), indicating moderate membrane permeability .

-

Solubility: Aqueous solubility ≈ 12 μg/mL, necessitating formulation enhancements for oral bioavailability.

Toxicity Concerns

Preliminary in vitro assays on analogs show:

-

hERG Inhibition: IC₅₀ = 1.2 μM, suggesting potential cardiotoxicity risks .

-

CYP3A4 Inhibition: Moderate inhibition (IC₅₀ = 9.8 μM), warranting drug-drug interaction studies .

Research Gaps and Future Directions

Despite its promising scaffold, critical data gaps exist:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume